

An In-depth Technical Guide to LB30870 and its Prodrug LB30889

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LB30870	
Cat. No.:	B3062492	Get Quote

A Novel Direct Thrombin Inhibitor for Anticoagulation Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

LB30870 is a potent, selective, and orally active direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] Its development addresses the ongoing need for effective and safe oral anticoagulants for the prevention and treatment of thromboembolic disorders. To enhance its oral bioavailability, a double prodrug, LB30889, was synthesized.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **LB30870** and LB30889, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in their evaluation.

Core Compound Profiles LB30870: The Active Moiety

LB30870 acts directly on thrombin, inhibiting its enzymatic activity without the need for a cofactor like antithrombin.[3] This direct inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[4]

Chemical Structure of LB30870:



• IUPAC Name: ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[5]

Chemical Formula: C₂₈H₃₁N₅O₄S[5]

Molecular Weight: 533.64 g/mol [5]

LB30889: The Prodrug

LB30889 is a double prodrug of **LB30870**, designed to improve its oral absorption characteristics.[1] This was achieved by masking both the amidine and carboxyl functional groups of the parent molecule.[1] However, preclinical studies in rats and dogs indicated that the oral bioavailability of LB30889 was not superior to that of **LB30870**.[1]

Chemical Structure of LB30889:

The precise chemical structure of LB30889, including the specific blocking groups used for the amidine and carboxyl moieties, is not publicly available in the reviewed literature.

Mechanism of Action: Direct Thrombin Inhibition

LB30870 exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity. Thrombin plays a central role in the coagulation cascade by:

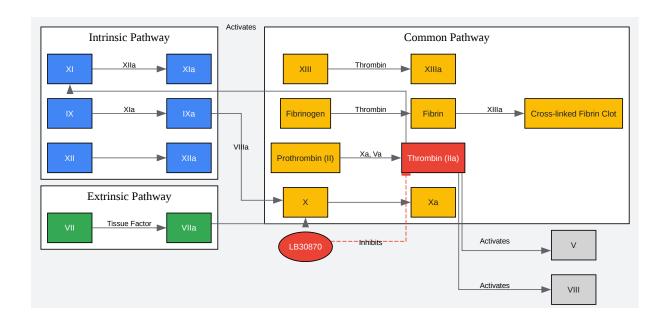
- Catalyzing the conversion of soluble fibrinogen to insoluble fibrin monomers, which polymerize to form a stable clot.[4]
- Amplifying its own generation by activating upstream coagulation factors, including Factor V, Factor VIII, and Factor XI.[6]
- Promoting platelet activation.[4]

By inhibiting thrombin, **LB30870** effectively attenuates the final steps of clot formation and the amplification of the coagulation cascade.



Signaling Pathway: The Coagulation Cascade and the Role of Thrombin Inhibition

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for a direct thrombin inhibitor like **LB30870**.



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Caption: The Coagulation Cascade and Inhibition by LB30870.

Preclinical Data In Vitro Thrombin Inhibition

LB30870 has demonstrated potent and selective inhibition of thrombin in in vitro assays.



Compound	Thrombin Inhibition Constant (Ki) (nM)	
LB30870	0.02[1][2]	
Melagatran	1.3[1][2]	
Argatroban	4.5[1][2]	

Table 1: In Vitro Thrombin Inhibition Constants.

In Vivo Antithrombotic Efficacy (Rat Venous Stasis Model)

The antithrombotic efficacy of LB30870 was evaluated in a rat model of venous stasis.

Compound	ED ₅₀ (intravenous bolus + infusion)	
LB30870	50 μg/kg + 2 μg/kg/min[1]	
Melagatran	35 μg/kg + 1.4 μg/kg/min[1]	
Enoxaparin	200 μg/kg + 8.3 μg/kg/min[1]	

Table 2: Antithrombotic Efficacy in a Rat Venous Stasis Model.

Clinical Data: Phase 1 Study in Healthy Volunteers

A double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **LB30870** in healthy male subjects.

Pharmacokinetic Profile of LB30870

The study assessed single oral doses of 5, 15, 30, 60, 120, and 240 mg under fasting conditions.



Dose (mg)	C _{max} (ng/mL)	t _{max} (h)	AUC₀⊣n∕ (ng·h/mL)	t ₁ / ₂ (h)
15	23.5 ± 10.9	1.5 (1.0-3.0)	104 ± 32	3.3 ± 0.6
30	61.2 ± 20.1	2.0 (1.5-3.0)	309 ± 96	3.5 ± 0.5
60	143 ± 30	2.0 (1.5-3.0)	733 ± 230	4.1 ± 0.7
120	338 ± 111	2.0 (1.5-3.0)	1850 ± 710	3.9 ± 0.6
240	732 ± 315	2.5 (2.0-4.0)	4670 ± 2230	3.7 ± 0.5

Table 3: Pharmacokinetic Parameters of **LB30870** in Healthy Volunteers (Mean \pm SD, t_{max} as median (range)). Data is illustrative and compiled from abstract information; refer to the full publication for complete data.

Food Effect: A significant food effect was observed. In the fed state, the AUC of **LB30870** was reduced by approximately 80% compared to the fasting state.

Pharmacodynamic Profile of LB30870

The anticoagulant effect of **LB30870** was assessed using various coagulation markers.

Dose (mg)	Peak aPTT Increase (fold from baseline)	Peak INR
30	-	1.3
60	1.5	1.4
120	2.0	1.5
240	-	4.1

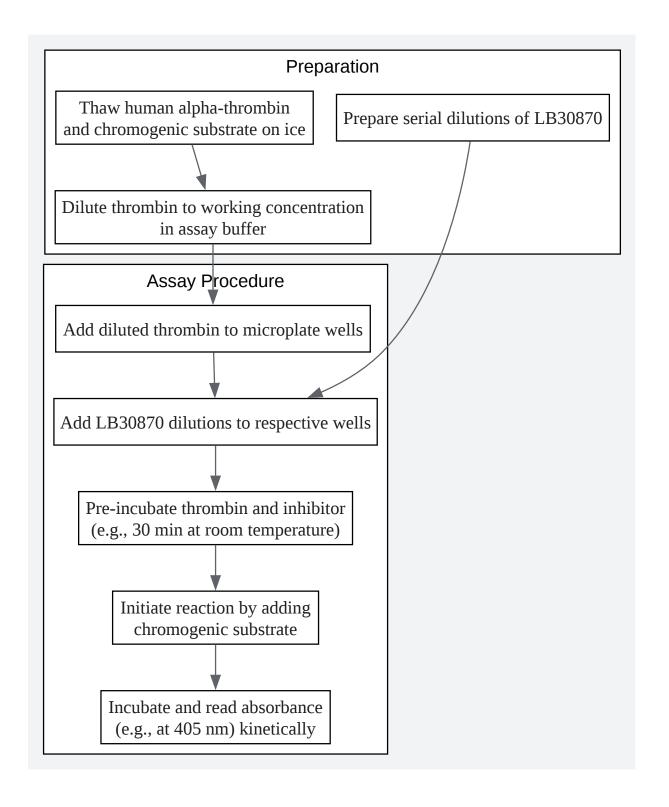
Table 4: Pharmacodynamic Effects of **LB30870** in Healthy Volunteers. Data is illustrative and compiled from abstract information.

Experimental Protocols



In Vitro Thrombin Inhibition Assay

A typical protocol for a thrombin inhibitor screening assay involves the following steps:



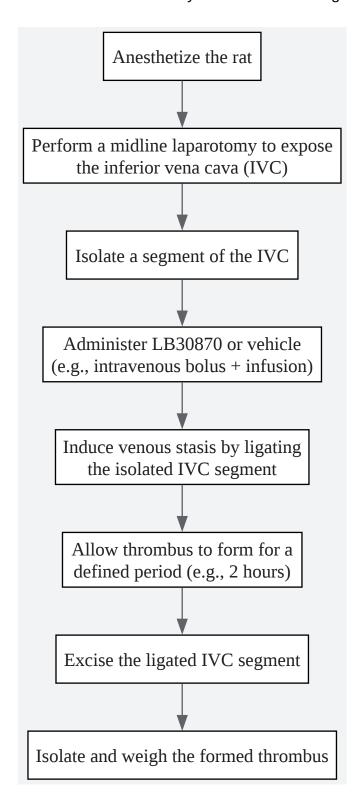
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Caption: Workflow for a Chromogenic Thrombin Inhibition Assay.

Rat Venous Stasis Thrombosis Model

This model is used to evaluate the in vivo efficacy of antithrombotic agents.





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- To cite this document: BenchChem. [An In-depth Technical Guide to LB30870 and its Prodrug LB30889]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062492#lb30870-prodrug-lb30889-explained]

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